Methyl (4-Nitrophenyl) Methylphosphonate

概要

説明

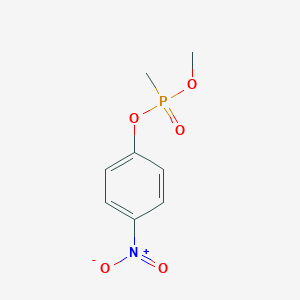

Methyl (4-Nitrophenyl) Methylphosphonate is an organophosphorus compound with the molecular formula C8H10NO5P It is characterized by the presence of a nitrophenyl group attached to a methylphosphonate moiety

作用機序

Target of Action

Methyl (4-Nitrophenyl) Methylphosphonate is a type of phosphonate, a class of compounds that have been found to have biological activity Phosphonates are known to interact with various enzymes and receptors in organisms, playing roles in a variety of biological processes .

Mode of Action

Phosphonates, in general, are known to undergo hydrolysis under both acidic and basic conditions . This process can lead to the cleavage of the C-O bond, resulting in the formation of phosphinic and phosphonic acids . These acids are biologically active and can interact with various targets in the organism .

Biochemical Pathways

This compound can participate in the biochemical pathway of hydrolysis, leading to the formation of phosphinic and phosphonic acids . These acids are intermediates in various biochemical pathways and have been found to exhibit biological activity . For instance, they are known to be involved in the treatment of DNA virus and retrovirus infections .

Pharmacokinetics

The pharmacokinetics of similar phosphonate compounds have been studied . These studies suggest that phosphonates can be absorbed and distributed in the body, metabolized, and eventually excreted .

Result of Action

The result of the action of this compound is the formation of phosphinic and phosphonic acids through the process of hydrolysis . These acids are biologically active and can interact with various targets in the organism, leading to a variety of biological effects .

Action Environment

The action of this compound can be influenced by environmental factors such as pH and temperature . For instance, the hydrolysis of phosphonates has been found to be optimal at certain acid concentrations and temperatures . Furthermore, the presence of other substances in the environment, such as other enzymes or inhibitors, can also affect the action of this compound .

生化学分析

Biochemical Properties

The biochemical properties of Methyl (4-Nitrophenyl) Methylphosphonate are not fully exploredThey can act as enzyme inhibitors, potentially affecting biochemical reactions .

Cellular Effects

The specific cellular effects of this compound are not well-documented. Related compounds have been shown to influence cell function. For instance, some organophosphates can inhibit acetylcholinesterase, affecting cell signaling pathways .

Temporal Effects in Laboratory Settings

Related compounds have been shown to have long-term effects on cellular function .

Dosage Effects in Animal Models

Related compounds have been shown to have toxic effects at high doses .

Metabolic Pathways

This compound may be involved in various metabolic pathways. Phosphonates can be used by microorganisms when phosphate becomes unavailable, leading to the formation of methane .

Transport and Distribution

Related compounds have been shown to interact with various transporters and binding proteins .

Subcellular Localization

Related compounds have been shown to be directed to specific compartments or organelles within the cell .

準備方法

Synthetic Routes and Reaction Conditions: Methyl (4-Nitrophenyl) Methylphosphonate can be synthesized through several methods. One common approach involves the reaction of sodium 4-nitrophenoxide with methylphosphonic dichloride. The reaction typically occurs in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the desired product yield .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher efficiency and yield, with stringent quality control measures to ensure the purity of the final product.

化学反応の分析

Types of Reactions: Methyl (4-Nitrophenyl) Methylphosphonate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phosphonic acids.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The methylphosphonate group can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

Hydrolysis: Phosphonic acids.

Reduction: Amino derivatives.

Substitution: Various substituted phosphonates.

科学的研究の応用

Methyl (4-Nitrophenyl) Methylphosphonate has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

Biology: Studied for its potential as a biochemical probe and its interactions with enzymes.

Industry: Utilized in the production of flame retardants and plasticizers.

類似化合物との比較

4-Nitrophenyl Isopropyl Methylphosphonate (NIMP): Similar structure but with an isopropyl group instead of a methyl group.

4-Nitrophenyl Ethyl Methylphosphonate (NEMP): Contains an ethyl group instead of a methyl group.

Uniqueness: Methyl (4-Nitrophenyl) Methylphosphonate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its methyl group provides different steric and electronic properties compared to its isopropyl and ethyl analogs, influencing its interaction with enzymes and other biological targets.

生物活性

Methyl (4-Nitrophenyl) Methylphosphonate (MNPMP) is an organophosphorus compound that has garnered significant attention due to its biological activity, particularly its role as an inhibitor of enzymes such as acetylcholinesterase (AChE). This article provides a comprehensive overview of the biological activity of MNPMP, including its mechanisms of action, synthesis, and relevant research findings.

1. Chemical Structure and Properties

MNPMP is characterized by the presence of a methylphosphonate group attached to a 4-nitrophenyl moiety. The chemical structure can be represented as follows:

This structure contributes to its reactivity and biological activity, particularly in mimicking phosphate groups that interact with various enzymes.

MNPMP primarily acts as an enzyme inhibitor , particularly targeting AChE. The mechanism involves the phosphorylation of the serine residue in the active site of AChE, leading to the inhibition of enzyme activity. This inhibition is crucial for understanding how organophosphorus compounds can disrupt normal neurotransmission processes.

Table 1: Mechanism of AChE Inhibition by MNPMP

| Step | Description |

|---|---|

| 1 | Binding of MNPMP to the active site of AChE. |

| 2 | Phosphorylation of serine residue. |

| 3 | Inhibition of acetylcholine hydrolysis. |

| 4 | Accumulation of acetylcholine at synapses. |

3.1 Inhibition Potency

Studies have demonstrated that MNPMP exhibits significant inhibitory effects on AChE, comparable to known nerve agents. For instance, research indicated that derivatives like methyl paraoxon and similar compounds showed varying degrees of inhibition potency depending on their structure and substituents .

3.2 Case Studies

- Case Study 1 : In a study examining various organophosphate surrogates, MNPMP was shown to inhibit AChE in rat brain tissues effectively, highlighting its potential as a model for studying nerve agent interactions .

- Case Study 2 : Another investigation focused on the hydrolysis pathways of MNPMP and its derivatives, revealing that certain nitrogen-containing bases could facilitate the breakdown into less toxic products, thus providing insights into detoxification strategies .

4. Synthesis and Derivatives

The synthesis of MNPMP typically involves the reaction between phosphorus oxychloride and 4-nitrophenol in the presence of a base. This process can be optimized for yield and purity through various purification techniques.

Table 2: Synthesis Pathways for MNPMP

| Reagent | Reaction Conditions | Yield (%) |

|---|---|---|

| Phosphorus Oxychloride + 4-Nitrophenol | Base-catalyzed reaction | Varies |

5. Toxicological Implications

The biological activity of MNPMP extends beyond enzyme inhibition; it raises concerns regarding toxicity and environmental impact. Research has shown that exposure to organophosphates can lead to neurotoxic effects, necessitating further studies on safety and regulation .

特性

IUPAC Name |

1-[methoxy(methyl)phosphoryl]oxy-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10NO5P/c1-13-15(2,12)14-8-5-3-7(4-6-8)9(10)11/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPDBQHTSLQLRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(C)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10NO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。